molecular formula C10H6N2O4 B1583831 Dinitronaphthalene CAS No. 27478-34-8

Dinitronaphthalene

Cat. No. B1583831
CAS RN: 27478-34-8
M. Wt: 218.17 g/mol
InChI Key: XNKFCDGEFCOQOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dinitronaphthalene can be synthesized from the nitration reaction of 1-nitronaphthalene with NO2 as the nitration reagent . A method for synthesizing 1,5-dinitronaphthalene and 1,8-dinitronaphthalene by continuous flow microchannel reaction has been developed . This method involves synthesizing 1,5-dinitronaphthalene and 1,8-dinitronaphthalene from a naphthalene organic solvent solution and concentrated nitric acid in a continuous flow microchannel reactor within tens of seconds to several minutes .


Molecular Structure Analysis

The molecular formula of 1,5-Dinitronaphthalene is C10H6N2O4 . Its average mass is 218.166 Da and its monoisotopic mass is 218.032761 Da . The structure of Dinitronaphthalene is also available as a 2D Mol file .


Chemical Reactions Analysis

The nitration reaction of 1-nitronaphthalene with NO2 as the nitration reagent under mild conditions has been successfully developed . There are competitive and consecutive reactions in this nitration process of 1-nitronaphthalene with NO2 .

Scientific Research Applications

  • Zeolite-assisted Synthesis : Dinitronaphthalene has been synthesized using zeolite catalysts in an environmentally friendly and economical process. The yield of dinitronaphthalene can reach up to 78% in hexane using this method (Wang et al., 2014).

  • Luminescence Properties : In hydrocarbon media, 1,4-dinitronaphthalene is non-fluorescent but shows weak phosphorescence. This property changes in protic solvents, where a weak fluorescence is observed (Jain & Misra, 1981).

  • Mass Spectra Analysis : The mass spectra of various isomeric dinitronaphthalenes have been examined, revealing differences in fragmentation pathways and electron densities at specific molecular positions (Brittain et al., 1970).

  • Electrochemical Analysis : The polarographic and voltammetric behavior of 1,5-dinitronaphthalene has been studied, with established conditions for its determination in various concentration ranges (Shanmugam et al., 2004).

  • Quantum Chemical Studies : The electronic properties of dinitronaphthalene isomers and their radical anions have been investigated, providing insights into their electron affinities and molecular structures (Bozkaya & Schaefer, 2010).

  • Photocatalytic Oxidation : Dinitronaphthalenes have been subject to photocatalytic oxidation experiments, combining experimental approaches with quantum mechanical calculations to understand their reactivity and molecular properties (Bekbolet et al., 2009).

  • Solubility and Thermodynamic Properties : The solubility of dinitronaphthalenes in various solvents has been measured, contributing to the understanding of their thermodynamic and dissolution properties (Zhou et al., 2015).

  • Reactivity in Chemical Synthesis : Dinitronaphthalenes have been used in reactions with conjugated dienes to produce compounds like N-naphthylpyrroles, demonstrating their utility in synthetic organic chemistry (Paredes et al., 2003).

Safety And Hazards

Dinitronaphthalene can cause skin irritation, allergic skin reaction, serious eye damage, and respiratory irritation . It is also suspected of causing genetic defects and is harmful to aquatic life .

Future Directions

The development of a green, simple, and environmentally benign process for the selective synthesis of desired isomer in the liquid phase nitration of aromatic compounds is urgently desirable from both synthetic and industrial points of view . Future research could focus on improving the yield and selectivity of the nitration process, as well as reducing the environmental impact.

properties

IUPAC Name

1,2-dinitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKFCDGEFCOQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947815
Record name 1,2-Dinitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dinitronaphthalene

CAS RN

24934-47-2, 27478-34-8
Record name 1,2-Dinitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dinitronaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

DE-OS-24 53 529 describes the production of dinitronaphthalenes by nitration of naphthalene or 1-nitronaphthalene with nitric acid in an organic solvent, e.g., dichloroethane, with the azeotropic removal of the water of reaction. This process yields dinitronaphthalene in high yields, but without influencing the isomer ratio.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,040
Citations
SF Nelsen, MN Weaver, AE Konradsson… - Journal of the …, 2004 - ACS Publications
The optical spectrum of 2,7-dinitronaphthalene radical anion generated by Na(Hg) reduction in acetonitrile containing a large excess of cryptand[2.2.2] exhibits a Hush-type intervalence …
Number of citations: 65 pubs.acs.org
M Kojima, S Nagakura - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
The absorption spectra of α-, β-nitronaphthalenes and 1,8-dinitronaphthalene were measured in the near and vacuum ultraviolet regions. The peak wavelengths are as follows: α-nitro-…
Number of citations: 20 www.journal.csj.jp
M Ciechanowicz-Rutkowska - Journal of Solid State Chemistry, 1977 - Elsevier
The crystal and molecular structure of the orthorhombic form of 1,8-dinitronaphthalene, C 10 H 6 N 2 O 4 , has been reinvestigated at 22C and examined at 97C using single-crystal …
Number of citations: 15 www.sciencedirect.com
G Chen, JT Lean, M Alcalá… - The Journal of organic …, 2001 - ACS Publications
Three neutral cyclophanes were synthesized, and their association with indole, an aromatic π-donor, was studied. The cyclophanes were designed to contain a rigid, hydrophobic …
Number of citations: 38 pubs.acs.org
PHH Fischer, CA McDowell - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
The radical anions of 1,4-dinitronaphthalene, 1,5-dinitronaphthalene, and 1,8-dinitronaphthalene have been generated by electrolytic means, and their esr spectra recorded. The …
Number of citations: 8 cdnsciencepub.com
JP Telo, MCBL Shohoji, BJ Herold… - Journal of the Chemical …, 1992 - pubs.rsc.org
The rates of intramolecular electron exchange in the radical anion of 2,7-dinitronaphthalene in protic and aprotic solvents have been determined from alternating line-broadening effects …
Number of citations: 30 pubs.rsc.org
J Yan, W Ni, K You, T Duan, R Deng, Y Chen… - Research on Chemical …, 2021 - Springer
A simple and efficient method for liquid-phase catalytic nitration of 1-nitronaphthalene with NO 2 to 1,5-dinitronaphthalene under mild conditions has been developed. The results …
Number of citations: 8 link.springer.com
U Bozkaya, HF Schaefer III - Molecular Physics, 2010 - Taylor & Francis
… The electron affinities for the nitrobenzene, dinitrobenzene and dinitronaphthalene isomers are predicted. The ten obvious structures of neutral dinitronaphthalene (DNN) have been …
Number of citations: 5 www.tandfonline.com
HG Rule, RRH Brown - Journal of the Chemical Society (Resumed), 1934 - pubs.rsc.org
172 Rule and Brown: Constitution of anhydrides were found to melt unsharply at about 310" and the proof of their identity was apparently not regarded as entirely conclusive (compare …
Number of citations: 0 pubs.rsc.org
HH Hodgson, S Birtwell - Journal of the Chemical Society (Resumed), 1943 - pubs.rsc.org
… , and its decomposition by ethyl alcohol gave 1 : 3-dinitronaphthalene in yields of ca. 60%. 1 : 3-Dinitronaphthalene is a potentially useful intermediate and an improved preparation is …
Number of citations: 4 pubs.rsc.org

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